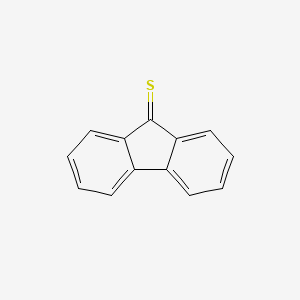

9H-fluorene-9-thione

Description

Properties

CAS No. |

830-72-8 |

|---|---|

Molecular Formula |

C13H8S |

Molecular Weight |

196.27 g/mol |

IUPAC Name |

fluorene-9-thione |

InChI |

InChI=1S/C13H8S/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H |

InChI Key |

HFTBATIGSHWQBL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-fluorene-9-thione typically involves the reaction of fluorene with sulfurizing agents. One common method is the reaction of fluorene with Lawesson’s reagent or phosphorus pentasulfide (P4S10) under reflux conditions. The reaction proceeds as follows: [ \text{Fluorene} + \text{P4S10} \rightarrow \text{9H-Fluorene-9-thione} + \text{by-products} ]

Industrial Production Methods: While specific industrial production methods for 9H-fluorene-9-thione are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production. This includes the use of efficient sulfurizing agents and controlled reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 9H-Fluorene-9-thione undergoes various chemical reactions, including:

Cycloaddition Reactions: It reacts with diazo compounds such as (trimethylsilyl)diazomethane to form spirocyclic thiadiazoles.

Oxidation: It can be oxidized to form 9-fluorenone under specific conditions.

Common Reagents and Conditions:

Cycloaddition: (Trimethylsilyl)diazomethane at low temperatures (e.g., -60°C) to form spirocyclic compounds.

Oxidation: Potassium hydroxide (KOH) in tetrahydrofuran (THF) under aerobic conditions.

Major Products:

Cycloaddition: Spirocyclic 2,5-dihydro-5-trimethylsilyl-1,3,4-thiadiazole.

Oxidation: 9-Fluorenone.

Scientific Research Applications

9H-Fluorene-9-thione has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of sulfur-containing heterocycles and other complex organic molecules.

Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

Industry: It is used in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 9H-fluorene-9-thione involves its reactivity with various nucleophiles and electrophiles. The thiocarbonyl group (C=S) is highly reactive, allowing it to participate in cycloaddition and other reactions. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound acts as a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Structural and Electronic Comparisons

- Electronic Effects : The C=S group in 9H-fluorene-9-thione is less polar than C=O in 9H-fluoren-9-one, leading to reduced hydrogen-bonding capacity and solubility in polar solvents ().

- Substituent Influence : Nitro groups (e.g., in 2-nitro-9H-fluorene) enhance electrophilic reactivity, whereas methyl groups (e.g., 9-methyl-9H-fluorene) increase steric bulk and stabilize the fluorene core ().

Cycloaddition Reactions

- 9H-Fluorene-9-thione : Undergoes [3+2]-cycloaddition with (trimethylsilyl)diazomethane at −60°C to yield spirocyclic thiadiazoles, which dimerize into 1,4-dithianes (). It also reacts with maleic anhydride and maleimides as a dipolarophile ().

- Thiobenzophenone: Similar [3+2]-cycloadditions with dimethyl fumarate and phenyl azide produce thiiranes, but with lower regioselectivity compared to 9H-fluorene-9-thione ().

Oxidation and Stability

- 9H-Fluorene-9-thione is prone to oxidation under ambient conditions, requiring nitrogen atmospheres during synthesis (). In contrast, 9H-fluoren-9-one is more stable due to the electronegative oxygen atom ().

Physical and Thermodynamic Properties

- Crystal Packing : Fluorene derivatives like 9-chloromethyl-9-[(9H-fluoren-9-yl)methyl]-9H-fluorene exhibit π-π stacking distances of ~4.22 Å (), while 9H-fluorene-9-thione’s larger sulfur atom likely disrupts such interactions, affecting crystallinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.